molecular formula C17H25N3OS B2485146 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392240-95-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B2485146
CAS No.: 392240-95-8
M. Wt: 319.47
InChI Key: MYFKSSQSIVKHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core that is strategically functionalized with an adamantane moiety and a pentanamide side chain. This molecular architecture combines two pharmacologically significant elements: the rigid, lipophilic adamantane group, known to enhance bioavailability and membrane penetration, and the 1,3,4-thiadiazole heterocycle, a privileged scaffold in medicinal chemistry . The pentanamide chain at the 2-position of the thiadiazole ring offers a flexible domain for potential molecular interactions. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its diverse biological activities . This compound is exclusively intended for research applications in chemical and pharmaceutical development. It is ideal for investigations in areas such as synthetic chemistry, where it can serve as a building block, or in biological screening assays to explore new therapeutic agents. Specific research applications may include, but are not limited to, the evaluation of antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, or the assessment of antifungal activity . As with any compound in this class, its mechanism of action in a research context would be dependent on the specific biological target under investigation. Researchers are encouraged to consult the relevant safety data sheets prior to use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-2-3-4-14(21)18-16-20-19-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,2-10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKSSQSIVKHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Cyclization reactions benefit from polar aprotic solvents. Dimethylformamide (DMF) and acetonitrile are preferred for thiadiazole formation, as evidenced by 72.7% yields in DMF-based systems. Conversely, high-pressure syntheses in THF achieved moderate yields (22–25%) but reduced reaction times.

Catalytic Additives

Triethylamine is critical for neutralizing HCl generated during acylation. In adamantane-containing systems, however, bulkier bases like diisopropylethylamine (DIPEA) may improve selectivity by reducing side reactions.

Analytical Characterization

Spectroscopic Analysis

1H NMR spectra of intermediates such as 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine show characteristic adamantane proton resonances at δ 1.75–2.32 ppm (m, 15H) and a thiadiazole NH₂ signal at δ 5.83 ppm (br s). Post-acylation, the pentanamide chain exhibits methylene protons at δ 2.50 ppm (t, J = 7.5 Hz) and a carbonyl carbon at δ 170.2 ppm in 13C NMR.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity for the final compound, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Thiourea cyclization 22–44 High functional group tolerance Requires toxic P₂S₅
High-pressure amidation 44 Rapid reaction kinetics Specialized equipment needed
DPPA-mediated coupling 63–70 Mild conditions Costly reagents

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of adamantane and thiadiazole exhibit potent antimicrobial properties. Studies have shown that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide demonstrates effectiveness against various bacterial strains. For instance, compounds with similar structural characteristics have been reported to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .

Antiviral Properties

Adamantane derivatives are known for their antiviral activities, particularly against influenza viruses and HIV. The incorporation of the thiadiazole moiety may enhance these effects, making this compound a candidate for further investigation in antiviral therapies .

Central Nervous System Activity

Given the structural similarities to other adamantane derivatives known for their neuroprotective effects, this compound may also exhibit central nervous system activity. Preliminary studies indicate potential benefits in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

StudyFindings
Carvalho et al. (2008)Demonstrated anti-trypanosomal activity in similar thiadiazole derivatives.
El-Emam et al. (2004)Reported antiviral activity against HIV for adamantane derivatives.
Foroumadi et al. (1999)Highlighted antimicrobial properties of 1,3,4-thiadiazole derivatives.

These findings support the potential applications of this compound in pharmaceuticals.

Comparison with Similar Compounds

Structural Analogues with Adamantyl-Thiadiazole Backbone

N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloctanamide (25a) and N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloct-6-enamide (25b)
  • Synthesis : Synthesized via reaction of acid chlorides with amine precursors in toluene, yielding 61–85% after column chromatography .
  • Physical Properties : Decomposition temperatures of 148.6°C (25a) and 136.7°C (25b), indicating thermal stability influenced by alkyl chain saturation .
  • Key Differences : The unsaturated octenamide (25b) likely has reduced crystallinity compared to the saturated 25a, analogous to how pentanamide’s linear chain may affect the target compound’s solubility.
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
  • Structure : A bis-adamantyl derivative with a carboxamide substituent.
  • Properties : Higher molecular weight (397.58 g/mol) and logP (7.1) compared to the pentanamide analog, suggesting enhanced lipophilicity but poorer aqueous solubility .
  • Implications : The pentanamide chain in the target compound may balance lipophilicity and solubility better than bulky adamantane-carboxamide groups.
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine
  • Crystal Structure : Planar thiadiazole ring with N–H⋯N hydrogen bonding, forming supramolecular chains. This packing may influence solubility and stability .
  • Comparison : The target compound’s pentanamide group replaces the methylamine, likely altering hydrogen-bonding capacity and crystal lattice energy.

Functional Group Variations in Thiadiazole Derivatives

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide
  • Structure : Ethylthio substituent instead of adamantane.
  • Properties : Lower molecular weight (245.36 g/mol) and predicted pKa (9.24) compared to adamantyl analogs. The ethylthio group enhances solubility but reduces metabolic stability .
N-(Adamantan-1-yl)-5-(vitamin B7-conjugated)pentanamide
  • Structure : Incorporates a vitamin B7 (biotin) moiety.
11β-HSD1 Inhibitors (Compounds 46–53)
  • Examples: 1-(Adamantan-1-yl)-2-sulfanyl/sulfonyl ethanones with thiadiazole-acetamide groups.
  • Activity : These derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic syndrome and diabetes . The pentanamide chain in the target compound may similarly modulate enzyme interactions but with altered pharmacokinetics due to chain length.
Cytotoxic Conjugates (15a, 15b)
  • Structure: Adamantyl-thiadiazole linked to monoterpenoids (e.g., trimethylcyclopentene).
  • Activity : Enhanced cytotoxicity when combined with topotecan, highlighting the role of lipophilic adamantane in improving drug penetration .

Physicochemical Data

Compound Molecular Weight logP Melting Point/Decomposition Solubility Insights
Target Compound* ~353.5 ~5.5† Not reported Moderate lipophilicity
N-(5-(Ethylthio)-...pentanamide 245.36 1.23‡ Higher aqueous solubility
Bis-adamantyl carboxamide 397.58 7.1 Low solubility
25a 148.6°C Stable, crystalline

*Estimated based on molecular formula C₁₈H₂₇N₃OS. †Predicted using fragment-based methods. ‡Density reported as 1.23 g/cm³.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound that has garnered interest due to its potential biological activities. The structural features of this compound, particularly the incorporation of the adamantane moiety and the thiadiazole ring, suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Structural Overview

The compound can be represented by the following chemical structure:

C13H19N3S\text{C}_{13}\text{H}_{19}\text{N}_3\text{S}

This structure includes an adamantane core, known for its stability and ability to interact with various biological targets. The thiadiazole ring contributes to the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiadiazole precursors. Recent studies have reported various synthetic routes that yield a series of 1,3,4-thiadiazole derivatives through molecular hybridization techniques .

Anticancer Properties

One of the most significant biological activities associated with this compound is its anti-proliferative activity against cancer cell lines. Research indicates that derivatives containing the adamantane-thiadiazole scaffold exhibit potent inhibitory effects on various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance:

  • IC50 Values : Compounds derived from this scaffold demonstrated IC50 values ranging from 71.5 nM to 85 nM against wild-type EGFR and even lower (between 0.27 nM to 0.78 nM) against mutant types .
  • Mechanism of Action : The compounds were found to induce apoptosis by up-regulating pro-apoptotic factors like BAX while down-regulating anti-apoptotic factors such as Bcl-2 .

Antimicrobial Activity

The thiadiazole derivatives have also been studied for their antimicrobial properties . Thiadiazole compounds are known to exhibit significant activity against a range of bacterial and fungal pathogens. Reports suggest that these compounds can inhibit microbial growth effectively, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on EGFR Inhibition : A recent study synthesized several derivatives and evaluated their activity against both wild-type and mutant EGFR. The most promising compounds showed strong binding affinities in molecular docking studies with binding energy scores indicating effective interactions within the active site of EGFR .
  • Antiviral Activity : Other derivatives have shown potential in antiviral applications, particularly against influenza and HIV viruses. The adamantane structure is noted for its historical efficacy in antiviral treatments .

Q & A

Q. What are the established synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide, and what key intermediates are involved?

The compound is synthesized via dehydrative cyclization of 1-(1-adamantylcarbonyl)thiosemicarbazide derivatives. A common method involves reacting adamantane-1-carbohydrazide with a pentanamide-substituted isothiocyanate to form a thiosemicarbazide intermediate. Cyclization is achieved using concentrated sulfuric acid at room temperature for 24 hours, followed by purification via slow evaporation from a CHCl₃:EtOH solution to obtain single crystals . Key intermediates include the thiosemicarbazide precursor and the cyclized thiadiazole core.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

X-ray crystallography confirms the planar thiadiazole ring (r.m.s. deviation = 0.009 Å) and coplanar methylamine substituent, with a torsion angle of 175.9° between the thiadiazole sulfur and amine hydrogen. Hydrogen bonding (N–H⋯N) stabilizes the crystal lattice, forming supramolecular chains . Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are essential for verifying purity and functional groups, while thin-layer chromatography (TLC) monitors reaction progress .

Q. What preliminary biological activities are associated with this compound, and how are they screened?

Adamantane derivatives are historically linked to antiviral activity (e.g., influenza, HIV), while 1,3,4-thiadiazoles exhibit antitrypanosomal and antimicrobial properties. Initial screening involves in vitro assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and viral models. Bioactivity is evaluated via minimum inhibitory concentration (MIC) measurements and enzyme inhibition studies targeting viral proteases or bacterial cell wall synthesis enzymes .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale production?

Optimization requires adjusting reaction parameters:

  • Catalyst concentration : Higher sulfuric acid ratios (e.g., 1:2 substrate:acid) enhance cyclization efficiency.
  • Temperature control : Maintaining room temperature prevents side reactions during cyclization.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while CHCl₃:EtOH (1:1) optimizes crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials, achieving >95% purity .

Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound?

  • Adamantane moiety : Enhances lipophilicity, improving membrane permeability and target binding via hydrophobic interactions.
  • Thiadiazole ring : Participates in hydrogen bonding with enzymatic active sites (e.g., viral proteases).
  • Pentanamide side chain : Modulates solubility and metabolic stability. Substituting the pentanamide with shorter alkyl chains reduces antimicrobial activity by 40–60%, as shown in comparative MIC assays .

Q. How can computational modeling elucidate binding mechanisms with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates interactions with viral neuraminidase or bacterial DNA gyrase. The adamantane group occupies hydrophobic pockets, while the thiadiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Arg152 in influenza neuraminidase). Density functional theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution, correlating electron-deficient thiadiazole regions with nucleophilic attack susceptibility .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological discrepancies can arise from:

  • Purity variations : Validate compound integrity via HPLC (>99% purity) and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MIC) and include positive controls (e.g., ciprofloxacin for bacteria).
  • Target specificity : Use isogenic mutant strains to confirm mechanism-of-action specificity. For example, reduced activity against gyrA mutants suggests DNA gyrase targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.